molecular formula C16H13Cl2N3O2 B2922540 4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone CAS No. 339023-37-9

4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone

Cat. No.: B2922540
CAS No.: 339023-37-9
M. Wt: 350.2
InChI Key: JTIFGMDNMJUQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone is a chemical compound belonging to the phthalazinone class. Its structure features a phthalazinone core substituted with a 2,4-dichlorobenzyl group and an amino-methyl linker. This compound finds its place in various fields of research and industrial applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone typically involves multiple steps, including:

  • Formation of the phthalazinone core: : Starting with an appropriate phthalic anhydride or derivative.

  • Substitution with the 2,4-dichlorobenzyl group: : Employing a nucleophilic aromatic substitution reaction.

  • Introduction of the amino-methyl linker: : Using an amine functional group under controlled conditions.

Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity of the product.

Industrial Production Methods

Industrial-scale production may use continuous flow reactors to optimize reaction times and yields. Automation and advanced monitoring technologies help maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized under strong oxidative conditions.

  • Reduction: : Reduction reactions under suitable conditions.

  • Substitution: : Undergoes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogens, nucleophiles (amines, alcohols).

Major Products

  • Oxidation: : Yields various oxidized derivatives.

  • Reduction: : Leads to reduced amines or alcohols.

  • Substitution: : Forms substituted phthalazinones or benzyl derivatives.

Scientific Research Applications

4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone is pivotal in several research areas:

Chemistry

  • Catalysis: : Used as a ligand or catalyst in organic reactions.

  • Material Science: : Incorporated in the synthesis of advanced materials.

Biology

  • Biochemical Probes: : Employed in studies to explore enzyme mechanisms and interactions.

  • Drug Discovery: : Investigated for potential pharmacological activities.

Medicine

  • Therapeutic Potential: : Explored for treating conditions due to its unique interaction with biological targets.

Industry

  • Agrochemicals: : Evaluated for pesticidal or herbicidal properties.

  • Pharmaceutical Intermediates: : Used in the synthesis of complex pharmaceutical compounds.

Mechanism of Action

4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone interacts with molecular targets such as enzymes or receptors, modulating their activity. The molecular pathways involve binding to active sites, altering conformations, or affecting catalytic functions, leading to desired biochemical outcomes.

Comparison with Similar Compounds

4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone stands out due to its dichlorobenzyl substitution, which enhances its reactivity and binding affinity compared to similar compounds.

Similar Compounds

  • Phthalazinone derivatives: : Structurally related but lacking the specific 2,4-dichlorobenzyl group.

  • Benzyl-substituted compounds: : Other benzyl derivatives with different substitution patterns.

This unique combination of properties makes this compound a compound of significant interest across various domains.

Hope this fulfills your curiosity! Anything else you need?

Properties

IUPAC Name

4-[[(2,4-dichlorophenyl)methoxyamino]methyl]-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2/c17-11-6-5-10(14(18)7-11)9-23-19-8-15-12-3-1-2-4-13(12)16(22)21-20-15/h1-7,19H,8-9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIFGMDNMJUQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNOCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.